![molecular formula C16H10S B13814292 Phenanthro[3,2-b]thiophene CAS No. 224-10-2](/img/structure/B13814292.png)
Phenanthro[3,2-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthro[3,2-b]thiophene is an organic compound with the molecular formula C₁₆H₁₀S. It is a polycyclic aromatic hydrocarbon that incorporates a thiophene ring fused with a phenanthrene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenanthro[3,2-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride. This leads to the formation of 3-chloro-2-chlorocarbonylthis compound, which undergoes saponification and subsequent dehalogenation and decarboxylation to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable organic synthesis techniques, including the use of high-yielding cyclization reactions and efficient purification processes to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: Phenanthro[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthrene or thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products: The major products formed from these reactions include functionalized derivatives of this compound, such as sulfoxides, sulfones, and various substituted phenanthrothiophenes .
Scientific Research Applications
Phenanthro[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which phenanthro[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. Additionally, its ability to undergo various chemical modifications enables the tuning of its electronic properties for specific applications .
Comparison with Similar Compounds
Phenanthro[3,2-b]thiophene can be compared with other similar compounds, such as:
Phenanthro[2,1-b]thiophene: Another isomer with a different fusion pattern of the thiophene ring.
Phenanthro[9,10-b]thiophene: A compound with the thiophene ring fused at different positions on the phenanthrene core.
Benzothiophene: A simpler analog with a single benzene ring fused to a thiophene ring.
Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic properties and reactivity compared to its isomers and analogs. This uniqueness makes it particularly valuable in the design of advanced materials for electronic applications .
Properties
CAS No. |
224-10-2 |
|---|---|
Molecular Formula |
C16H10S |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
naphtho[2,1-f][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-9-13-7-8-17-16(13)10-15(12)14/h1-10H |
InChI Key |
BKDNKFGDTSYPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
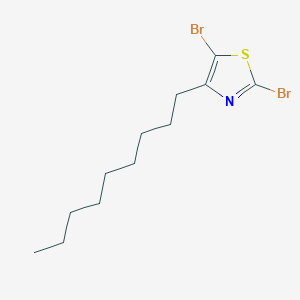
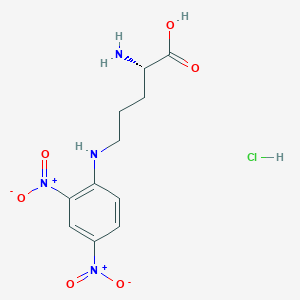

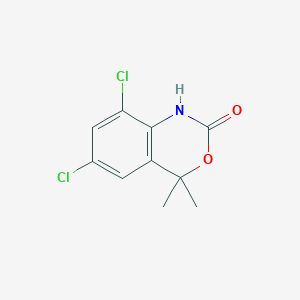
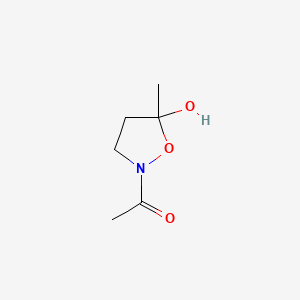
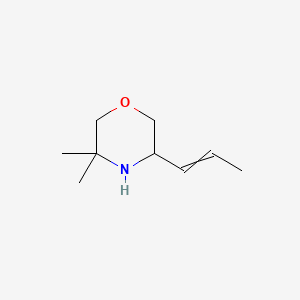
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)
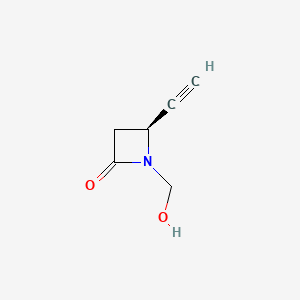
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)
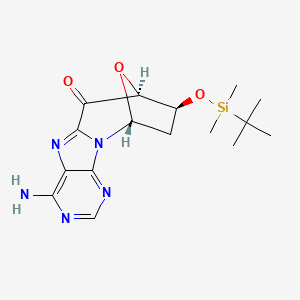

![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)
